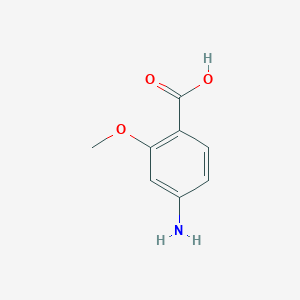![molecular formula C12H12N2O2 B016029 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid CAS No. 6649-91-8](/img/structure/B16029.png)
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid and its derivatives involves multistep strategies starting from commercially available indole 2-carboxylic acid, with the final step often being an intramolecular Michael addition catalyzed by a catalytic amount of InBr3, providing excellent yields in both anhydrous organic and aqueous media (Agnusdei et al., 2003). Another route involves condensation under azeotropic conditions followed by acid-catalyzed ring closure, leading to various derivatives (Bobowski & Shavel, 1985).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed through various synthetic routes that elucidate its complex polycyclic nature. The stereochemistry and conformational analysis have been explored, showing the compound's propensity to exist in specific ring-fused conformations in solution (Crabb & Mitchell, 1971).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, including intramolecular cyclizations and transformations leading to diverse structural derivatives. These reactions are facilitated by the compound's reactive functional groups and are used to synthesize various pharmacologically interesting molecules (Srivastava et al., 1999).
Wissenschaftliche Forschungsanwendungen
1. Anti-Cancer Agents
- Application Summary : This compound has been used in the design and synthesis of novel anti-cancer agents. Specifically, derivatives of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole have shown high anti-tumor activity .
- Methods of Application : The antiproliferative activity of these compounds was evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .
2. Inhibitor and Degrader of Estrogen Receptors
- Application Summary : Compounds of this formula have been used as an inhibitor and degrader of estrogen receptors .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
3. Studies on Neurodegenerative Diseases
- Application Summary : This compound has been used in studies on neurodegenerative diseases .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
4. Inhibitor of Estrogen Receptors
- Application Summary : Compounds of this formula have been used as an inhibitor and degrader of estrogen receptors . They could potentially be used in the treatment of conditions like ovulatory dysfunction, cancer, endometriosis, osteoporosis, benign prostatic hypertrophy, or inflammation .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
5. Biological Activities of Indole Derivatives
- Application Summary : Indole derivatives, which include “2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid”, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
The compound and its analogues have shown potential in the development of antinociceptive drugs2. Further research and development could explore this potential and possibly lead to new therapeutic applications.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Eigenschaften
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-4,11,13-14H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCIVVYTCDKDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904174 | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
CAS RN |
6649-91-8 | |
| Record name | 1H-Pyrido(3,4-b)indole-1-carboxylic acid, 2,3,4,9-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006649918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

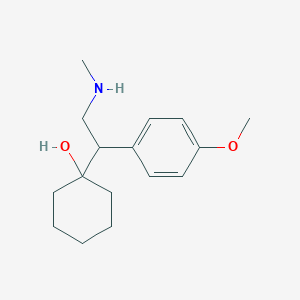
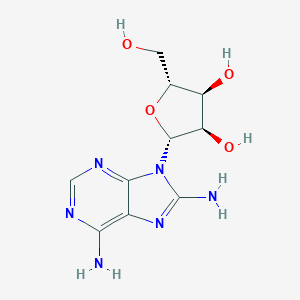
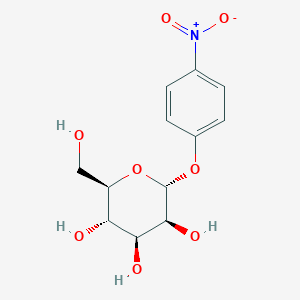
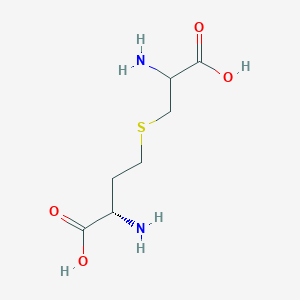
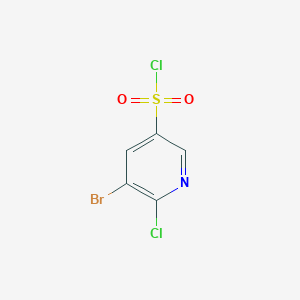
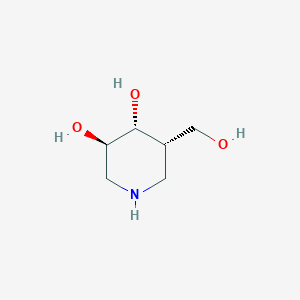
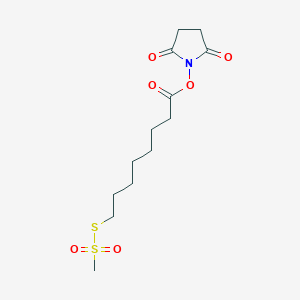
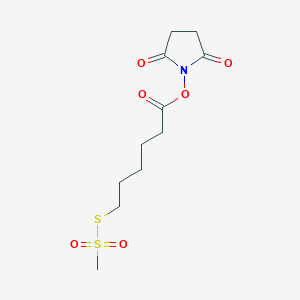

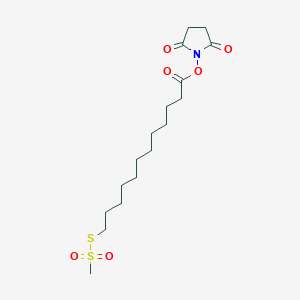
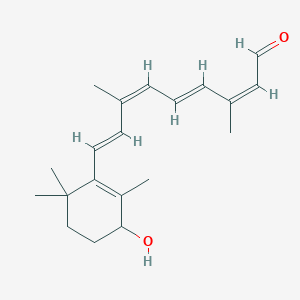
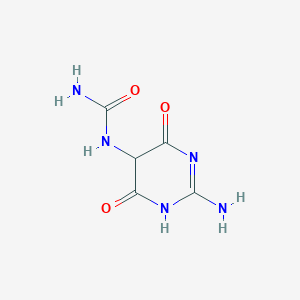
![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)
